PRODH Mechanism-Based Covalent Inactivation – T2C Scaffold vs. T4C Scaffold
The thiazolidine-2-carboxylate (T2C) core—the acid form of the target methyl ester—acts as a mechanism-based inactivator of proline dehydrogenase (PRODH), forming a covalent adduct with the N5 atom of the FAD cofactor. This irreversible modification is confirmed by X-ray crystallography at 1.52 Å resolution (PDB 6VZ9), showing strong electron density for the T2C-FAD adduct with a large butterfly bend angle indicating the FAD is locked in the 2-electron reduced state [1]. In contrast, thiazolidine-4-carboxylate (T4C) is processed by the same PRODH active site as a substrate only—it does not form a covalent FAD adduct [2]. Stopped-flow kinetic data further show that l-T2C reduces PutA-bound FAD with a maximal rate constant (kmax) of 91.4 ± 10.8 s⁻¹, approximately 2-fold faster than l-proline (43.4 ± 5.7 s⁻¹), and with a Kd (9.1 ± 3.4 mM) approximately 5-fold tighter than l-proline (48 ± 17 mM) [2]. This covalent inactivation mechanism is unique to the 2-carboxylate scaffold and has no counterpart in the 4-carboxylate isomer.
| Evidence Dimension | PRODH inactivation mechanism and FAD reduction kinetics |
|---|---|
| Target Compound Data | l-T2C: kmax = 91.4 ± 10.8 s⁻¹, Kd = 9.1 ± 3.4 mM; covalent FAD adduct confirmed by X-ray crystallography (PDB 6VZ9, 1.52 Å) |
| Comparator Or Baseline | l-T4C: substrate only, no covalent FAD adduct; l-proline: kmax = 43.4 ± 5.7 s⁻¹, Kd = 48 ± 17 mM |
| Quantified Difference | T2C reduces FAD ~2.1-fold faster than proline; ~5.3-fold tighter Kd than proline; T2C forms covalent adduct—T4C does not |
| Conditions | Sinorhizobium meliloti PutA PRODH domain; stopped-flow spectroscopy monitoring FAD reduction at 450 nm; 0.25 μM SmPutA, 0.2 mM CoQ1; Table 2, Mao et al. 2021 |
Why This Matters
The covalent inactivation mechanism means the T2C-derived scaffold can serve as an irreversible chemical probe for PRODH in cancer metabolism studies, a functional capability entirely absent from the 4-carboxylate positional isomer.
- [1] Campbell AC, Becker DF, Gates KS, Tanner JJ. Covalent Modification of the Flavin in Proline Dehydrogenase by Thiazolidine-2-Carboxylate. ACS Chem Biol. 2020;15(4):936-944. doi:10.1021/acschembio.9b00935; PDB 6VZ9, RCSB Protein Data Bank. View Source
- [2] Mao Y, Seravalli J, Smith TG, Morton M, Tanner JJ, Becker DF. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry. 2021;60(47):3610-3620. Table 2: kmax and Kd values. View Source
